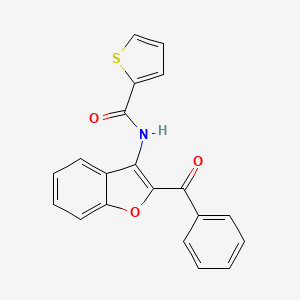![molecular formula C27H29NO2 B15025194 2-{4-[(4-Tert-butylphenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15025194.png)
2-{4-[(4-Tert-butylphenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-Tert-butylphenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules, and a tert-butylphenoxy group, which imparts steric hindrance and influences the compound’s reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Tert-butylphenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The reaction of 4-tert-butylphenol with benzoyl chloride in the presence of a base such as pyridine to form 4-tert-butylphenyl benzoate.
Introduction of the Tetrahydroisoquinoline Core: The benzoate intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
化学反応の分析
Types of Reactions
2-{4-[(4-Tert-butylphenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or phenoxy positions, using reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, lithium aluminum hydride, and other nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{4-[(4-Tert-butylphenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new polymers and other advanced materials due to its unique structural properties.
作用機序
The mechanism of action of 2-{4-[(4-Tert-butylphenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, activation of receptors, or interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol with three tert-butyl groups, known for its antioxidant properties.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A simpler tetrahydroisoquinoline derivative with potential biological activity.
Tris(2,4-di-tert-butylphenyl) phosphite: A compound used as a stabilizer in polymers.
Uniqueness
2-{4-[(4-Tert-butylphenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a tetrahydroisoquinoline core and a tert-butylphenoxy group. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in chemistry, biology, and industry.
特性
分子式 |
C27H29NO2 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
[4-[(4-tert-butylphenoxy)methyl]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C27H29NO2/c1-27(2,3)24-12-14-25(15-13-24)30-19-20-8-10-22(11-9-20)26(29)28-17-16-21-6-4-5-7-23(21)18-28/h4-15H,16-19H2,1-3H3 |
InChIキー |
XLDYEDNTHZYNHI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-fluorophenyl)-3-(furan-2-yl)propyl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B15025112.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15025119.png)
![pentyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate](/img/structure/B15025124.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B15025135.png)

![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B15025154.png)
![3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine](/img/structure/B15025159.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B15025161.png)
![6-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025167.png)
![N-(2-methoxyethyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025172.png)

![(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide](/img/structure/B15025182.png)
![2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B15025185.png)

